molecular formula C17H14O B3105986 2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one CAS No. 156086-78-1

2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one

Cat. No.: B3105986
CAS No.: 156086-78-1
M. Wt: 234.29 g/mol
InChI Key: JZIHQHZFQCEZRO-UHFFFAOYSA-N
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Description

2,8-Dimethyl-5H-dibenzo[a,d][7]annulen-5-one is a dibenzosuberenone derivative featuring a tricyclic structure with fused benzene rings and a tropone core. The molecule’s 2,8-dimethyl substituents confer distinct electronic and steric properties, influencing its reactivity and applications. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, particularly for constructing fluorescent probes and photovoltaic materials . Its symmetrical substitution pattern enhances stability and modulates electron-withdrawing capacity compared to non-methylated analogs .

Properties

IUPAC Name

6,13-dimethyltricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)17(15)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIHQHZFQCEZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C=C2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-5H-dibenzoa,dannulen-5-one can be achieved through various synthetic routes. One common method involves the cyclization of ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method allows for the formation of structurally diverse dibenzoannulenes in moderate to good yields.

Industrial Production Methods

Industrial production methods for 2,8-dimethyl-5H-dibenzoa,dannulen-5-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applicable to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,8-dimethyl-5H-dibenzoa,dannulen-5-one undergoes various chemical reactions, including:

    Oxidation: The ketone functional group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2,8-DMDB is in the synthesis of radiopharmaceuticals. It serves as a precursor for AR-C118925, a selective antagonist for the P2Y2 receptor, which is crucial in various physiological processes. By labeling AR-C118925 with isotopes like carbon-11, researchers can utilize Positron Emission Tomography (PET) imaging to study receptor distribution and function in vivo.

Case Study:

  • AR-C118925 : This compound has shown promise in cardiovascular research by modulating P2Y2 receptor activity. Studies indicate that it may protect heart tissues during ischemic events by regulating nucleotide signaling pathways .

Organic Synthesis

In organic chemistry, 2,8-DMDB is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to explore new compounds with desirable properties.

Examples of Related Compounds:

Compound NameStructure TypeNotable Features
10,11-Dihydro-5H-dibenzo[a,d]annulen-5-oneDihydro derivativeExhibits different electronic properties
Dibenzo[b,e][1,4]dioxinDioxin structureKnown for environmental persistence
Dibenzo[a,c]phenazinePhenazine derivativeExhibits strong fluorescence properties

These derivatives demonstrate how modifications to the base structure can lead to diverse chemical behaviors and potential applications.

Materials Science

The compound's electronic properties make it a candidate for applications in materials science. Its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is an area of active research. The ability to tune its electronic characteristics through substitution at various positions allows for the development of materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 2,8-dimethyl-5H-dibenzoa,dannulen-5-one depends on its specific interactions with molecular targets. The compound’s ketone functional group and aromatic rings allow it to participate in various chemical reactions and interactions. For example, it can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ability to undergo electrophilic aromatic substitution reactions enables it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Dibenzosuberenone Derivatives

Compound Name Substituents Electronic Effect Key Applications
2,8-Dimethyl-5H-dibenzo[a,d][7]annulen-5-one 2,8-CH₃ Electron-donating (inductive) Fluorescent probes, solar cells
10-Bromo-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one 10-Br Electron-withdrawing Organic synthesis intermediates
3,7-Bis[4-(diphenylamino)phenyl]-5H-dibenzo[a,d][7]annulen-5-one 3,7-(Ph₂N-Ph) Donor-Acceptor-Donor (D-A-D) Dye-sensitized solar cells
10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-one (Dibenzosuberone) Saturated 10,11-bond Reduced conjugation Pharmaceutical impurity standard
  • Electronic Effects: The 2,8-dimethyl groups donate electron density via inductive effects, reducing the tropone core’s electron-withdrawing strength compared to brominated or donor-acceptor derivatives .
  • Symmetry : The 2,8-dimethyl substitution enhances molecular symmetry, improving crystallinity and stability in solid-state applications .

Biological Activity

2,8-Dimethyl-5H-dibenzo[a,d] annulen-5-one (2,8-DMDB) is a polycyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of 2,8-DMDB, supported by data tables, case studies, and relevant research findings.

2,8-DMDB has the molecular formula C15H12O and a molecular weight of approximately 224.26 g/mol. The compound features a unique structure characterized by two fused benzene rings and a carbonyl group, which influence its chemical reactivity and stability. Several synthetic routes have been developed for 2,8-DMDB, including radical bromination followed by dehydrohalogenation under basic conditions. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to confirm the identity of synthesized compounds.

Receptor Interactions

One of the most significant biological activities of 2,8-DMDB is its role as a precursor in the synthesis of AR-C118925, a selective antagonist for the P2Y2 receptor. The P2Y2 receptor is involved in various physiological processes including inflammation and fibrosis. Studies have shown that antagonism of this receptor can lead to reduced tumor cell metastasis and decreased inflammation in animal models .

Case Studies

  • P2Y2 Receptor Antagonism : In vivo studies demonstrated that P2Y2R-deficient mice exhibited significantly reduced tumor cell migration and proliferation compared to wild-type mice. This suggests that P2Y2R antagonists like AR-C118925 could have therapeutic potential in treating conditions associated with excessive inflammation and fibrosis .
  • Fluorescent Antagonists Development : Research into fluorescent antagonists derived from 2,8-DMDB has revealed that modifications to the compound can enhance its affinity for the P2Y2 receptor while maintaining favorable pharmacokinetic properties. For instance, replacing certain functional groups led to compounds with improved lipophilicity and receptor binding characteristics .

Data Tables

The following table summarizes key findings related to the biological activity of 2,8-DMDB:

Study FocusFindings
P2Y2 Receptor Antagonism Significant reduction in tumor cell metastasis in P2Y2R-deficient mice compared to wild-type mice.
Synthetic Modifications Alterations to the structure resulted in compounds with enhanced affinity for P2Y2 receptors.
Inflammation Studies Reduced neutrophil recruitment and IL-6 production in models treated with P2Y2R antagonists.

Q & A

Q. What are the key synthesis routes for 2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one, and how are yields optimized?

The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation followed by dehydrogenation. A reported method achieved a 48% yield over two steps using 5-(2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-yl)pyrimidine-2,4(1H,3H)-dione as a precursor . Critical parameters include:

  • Temperature control : Optimal ranges between 60–80°C to prevent side reactions.
  • Catalyst selection : Palladium on carbon (Pd/C) is often used for dehydrogenation .
  • Solvent choice : Dichloromethane or ethanol improves reaction homogeneity .
StepReagents/ConditionsYieldReference
1Friedel-Crafts acylation65%
2Dehydrogenation (Pd/C)48%

Q. How is the purity and structural integrity of this compound verified?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirms aromatic proton environments and methyl group positions (e.g., δ 2.3 ppm for methyl groups) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 555.0 (M+1) validate molecular weight .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable with C18 columns and acetonitrile/water gradients .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust inhalation hazards (H335: May cause respiratory irritation) .
  • Waste Disposal : Classify as environmentally hazardous (UN3077) and dispose via certified facilities .

Advanced Research Questions

Q. How does this compound function as a P2Y2 receptor antagonist?

The compound’s bicyclic framework interacts with the P2Y2 receptor’s hydrophobic binding pocket. Fluorescent derivatives (e.g., AR-C118925) enable receptor localization studies via competitive binding assays. Key findings:

  • Selectivity : 10-fold higher affinity for P2Y2 over P2Y1 receptors .
  • Mechanism : Non-competitive inhibition, confirmed via Schild analysis .

Q. What structural modifications enhance biological activity or material science applications?

  • Halogenation : Introducing fluorine at the 4-position increases electron-withdrawing effects, improving receptor binding (e.g., IC50 reduction from 5 µM to 0.3 µM in PARP inhibitors) .
  • Methyl group retention : 2,8-dimethyl groups stabilize the annulene ring, critical for photostability in organic electronics .
ModificationEffectApplicationReference
Fluorination↑ Receptor bindingAnticancer agents
Bromination↑ Cross-coupling reactivityOrganic electronics

Q. How can contradictions in synthesis yields or analytical data be resolved?

  • Yield discrepancies : Variations arise from catalyst loading (e.g., 5% vs. 10% Pd/C) or solvent purity. Reproducibility requires strict adherence to reported protocols .
  • NMR signal splitting : May indicate diastereomer formation; chiral HPLC or X-ray crystallography can resolve stereochemical ambiguities .

Q. What role does this compound play in impurity profiling for pharmaceuticals?

As a structural analog of dibenzosuberone, it is a known impurity in antidepressants (e.g., amitriptyline). Detection methods:

  • LC-MS/MS : Limits of quantification (LOQ) <0.1% .
  • EP/USP guidelines : Requires compliance with impurity thresholds (e.g., ≤0.15% for ICH Q3A) .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times by 40% .
  • Data Validation : Cross-reference NMR shifts with computational models (e.g., DFT calculations) .
  • Biological Assays : Employ calcium flux assays for real-time P2Y2 receptor activity monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one
Reactant of Route 2
2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.